3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline
Brand Name: Vulcanchem
CAS No.: 31251-31-7
VCID: VC17322309
InChI: InChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H
SMILES:
Molecular Formula: C23H16N2
Molecular Weight: 320.4 g/mol

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline

CAS No.: 31251-31-7

Cat. No.: VC17322309

Molecular Formula: C23H16N2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline - 31251-31-7

Specification

CAS No. 31251-31-7
Molecular Formula C23H16N2
Molecular Weight 320.4 g/mol
IUPAC Name 3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline
Standard InChI InChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H
Standard InChI Key XNXANYUINWPIPM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrrolo[2,1-a]isoquinoline core, a tricyclic system formed by fusing a pyrrole ring with an isoquinoline moiety. At position 3, a phenyl group is attached, while position 2 bears a pyridin-4-yl substituent (Figure 1). This arrangement creates a planar, conjugated system with extended π-electron delocalization, as evidenced by its molecular formula (C23H16N2) and molecular weight (320.4 g/mol).

Table 1: Key Molecular Properties of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline

PropertyValueSource
Molecular FormulaC23H16N2
Molecular Weight320.4 g/mol
IUPAC Name3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline
Canonical SMILESC1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5
XLogP3-AA (LogP)4.76
Topological Polar Surface Area4.41 Ų

The pyridinyl group introduces a Lewis basic site, enabling coordination to metal ions and participation in hydrogen bonding, while the phenyl group enhances lipophilicity, as reflected in its LogP value of 4.76 .

Spectroscopic Characteristics

Density functional theory (DFT) calculations on related pyrroloisoquinoline derivatives predict absorption bands in the visible spectrum. For example, pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline analogues exhibit absorption maxima at 473–585 nm and emission at 642–829 nm, depending on substituents . These properties suggest potential applications in bioimaging and organic light-emitting diodes (OLEDs) .

Synthesis Methodologies

Palladium-Catalyzed Intramolecular Cyclization

A robust route involves Pd-catalyzed cyclization of 1-[1-benzyl-2-(2-bromophenyl)-1H-pyrrol-3-yl]pyridin-1-ium bromides. This method proceeds via oxidative addition of the aryl bromide to Pd(0), followed by C–N bond formation to construct the pyrroloisoquinoline core (Scheme 1) . Key advantages include:

  • High regioselectivity: The reaction exclusively forms the pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline isomer .

  • Functional group tolerance: Benzyl and aryl substituents remain intact under reaction conditions .

Multicomponent Reactions (MCRs)

Optimized MCRs employing isatin derivatives, tetrahydroisoquinoline (THIQ), and terminal alkynes yield 5,6-dihydropyrrolo[2,1-a]isoquinolines. For instance, heating isatin 1a (1.0 equiv), THIQ 5a (2.0 equiv), and phenylacetylene 3a (1.0 equiv) with 20 mol% benzoic acid in toluene at 90°C for 16 h affords the target compound in 86% yield (Table 2) .

Table 2: Optimization of Multicomponent Synthesis

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1TFAToluene502272
11PhCO2HToluene901686

Key observations:

  • Acid choice: Benzoic acid outperformed TFA and p-TSA, likely due to balanced acidity and solubility .

  • Temperature dependence: Yields improved from 72% at 50°C to 86% at 90°C .

Research Findings and Mechanistic Insights

Solvent-Dependent Photophysics

DFT studies on analogous systems reveal solvent-induced shifts in absorption/emission profiles. In methanol, coordination of the pyridinyl nitrogen to the solvent stabilizes the excited state, red-shifting emission by 15–20 nm compared to toluene . This property is exploitable in environment-sensitive fluorescent probes .

Unusual Rearrangement Reactions

Treatment of benzyl-protected precursors with AlCl3 in refluxing benzene induces aryl migration from the C-3 to C-2 position (Scheme 2) . X-ray crystallography confirmed this rare rearrangement, hypothesized to proceed via a carbocation intermediate stabilized by the aromatic system .

Future Directions and Challenges

Therapeutic Development

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents at positions 2 and 3 to optimize pharmacokinetics.

  • Combination therapies: Co-administration with checkpoint inhibitors to enhance anticancer efficacy.

Materials Science Applications

  • OLED emitters: Engineering derivatives with emission maxima >650 nm for deep-red displays .

  • Metal-organic frameworks (MOFs): Utilizing the pyridinyl group as a coordination site for gas storage materials .

Synthetic Challenges

  • Stereocontrol: Developing asymmetric routes to access enantiopure variants for chiral drug discovery .

  • Scale-up: Addressing column chromatography dependencies in current protocols to enable kilogram-scale production .

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